(5-Fluoro-2-methoxybenzyl)ZINC bromide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-methoxybenzyl)ZINC bromide typically involves the reaction of 5-Fluoro-2-methoxybenzyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and ensure the stability of the product. The general reaction scheme is as follows:
5-Fluoro-2-methoxybenzyl bromide+Zn→(5-Fluoro-2-methoxybenzyl)ZINC bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-2-methoxybenzyl)ZINC bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like THF.
Suzuki–Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Reactions: The major products are substituted benzyl derivatives.
Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
(5-Fluoro-2-methoxybenzyl)ZINC bromide has a wide range of applications in scientific research, including:
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (5-Fluoro-2-methoxybenzyl)ZINC bromide involves its role as a nucleophile or electrophile in various chemical reactions. In Suzuki–Miyaura coupling, it acts as a nucleophilic partner, transferring the benzyl group to the palladium catalyst, which then couples with the electrophilic partner (boronic acid) to form the desired product . The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants.
Comparison with Similar Compounds
Similar Compounds
- (5-Fluoro-2-methoxybenzyl)ZINC chloride
- (5-Fluoro-2-methoxybenzyl)ZINC iodide
- (5-Fluoro-2-methoxybenzyl)ZINC fluoride
Uniqueness
(5-Fluoro-2-methoxybenzyl)ZINC bromide is unique due to its specific reactivity and stability under various reaction conditions. Compared to its chloride, iodide, and fluoride counterparts, the bromide variant offers a balance of reactivity and ease of handling, making it a preferred choice in many synthetic applications .
Properties
IUPAC Name |
bromozinc(1+);4-fluoro-2-methanidyl-1-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FO.BrH.Zn/c1-6-5-7(9)3-4-8(6)10-2;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWAXDLHBZJTEQ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)[CH2-].[Zn+]Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFOZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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